molecular formula C24H19F2N3O2 B11209170 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11209170
M. Wt: 419.4 g/mol
InChI Key: LUPSLACDVOYLCI-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-(difluoromethoxy)benzaldehyde with 4-methoxyphenylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Medicine

In medicine, this compound is being investigated for its potential use in treating inflammatory diseases. Its anti-inflammatory properties are attributed to its ability to inhibit key enzymes and signaling pathways involved in inflammation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. Additionally, it can modulate signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: Another benzimidazole derivative used as an anticancer agent.

    Navelbine: A vinca alkaloid with a benzimidazole structure, used in chemotherapy.

    Alectinib: A benzimidazole-based drug used to treat non-small cell lung cancer.

Uniqueness

4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy and methoxy groups enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C24H19F2N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H19F2N3O2/c1-30-16-12-10-15(11-13-16)19-14-21(17-6-2-5-9-22(17)31-23(25)26)29-20-8-4-3-7-18(20)27-24(29)28-19/h2-14,21,23H,1H3,(H,27,28)

InChI Key

LUPSLACDVOYLCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5OC(F)F

Origin of Product

United States

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